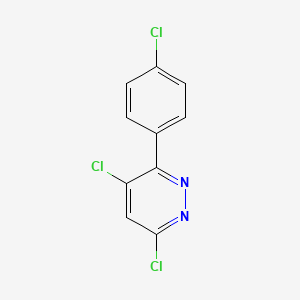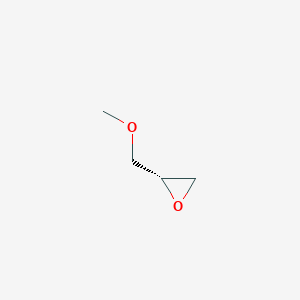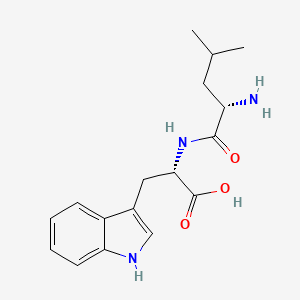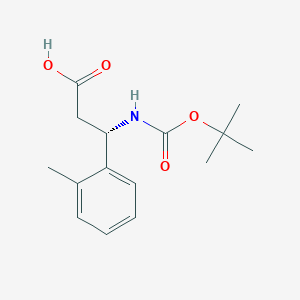
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid” is a unique chemical compound with the molecular formula C15H21NO4 . It has gained much scientific interest due to its significant biological properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid” consists of a tert-butoxycarbonyl group (Boc), an amino group, and an o-tolyl group attached to a propanoic acid backbone . The molecular weight of the compound is 279.33 g/mol .Applications De Recherche Scientifique
Application in Drug Design and Delivery:
- Scientific Field: Pharmacology and Medicinal Chemistry .
- Summary of Application: Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .
- Results or Outcomes: The stability of these compounds in water is a critical factor in their application. The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .
Application in Neutron Capture Therapy:
- Scientific Field: Medical Physics and Oncology .
- Summary of Application: Boronic acids and their esters, including “(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid”, are considered for the design of boron-carriers suitable for neutron capture therapy . This is a type of radiation therapy used to treat cancer.
- Methods of Application: In neutron capture therapy, boron-containing compounds are introduced into the tumor cells. The tumor is then irradiated with neutrons. The boron atoms capture these neutrons and undergo fission, producing high-energy alpha particles that kill the tumor cells .
- Results or Outcomes: The success of this therapy depends on the stability of the boron-containing compounds in water. The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .
Application in Organic Synthesis:
- Scientific Field: Organic Chemistry .
- Summary of Application: Boronic acids and their esters are widely used in organic synthesis . They are involved in various types of reactions, including coupling reactions, which are fundamental in the synthesis of many organic compounds .
- Methods of Application: The specific methods of application depend on the type of reaction. In coupling reactions, for example, boronic acids or esters are reacted with a suitable partner under the action of a catalyst .
- Results or Outcomes: The outcomes of these reactions are new organic compounds, which can have various applications in different fields, such as pharmaceuticals, materials science, and more .
Propriétés
IUPAC Name |
(3S)-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMSBGBNGEQDH-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426607 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid | |
CAS RN |
499995-74-3 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

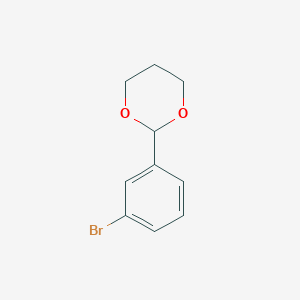
![N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine](/img/structure/B1336463.png)
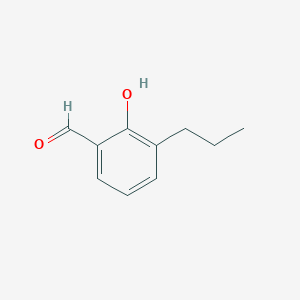
![3-[1,1'-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1336470.png)
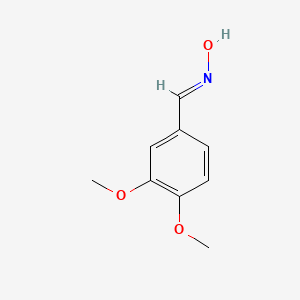
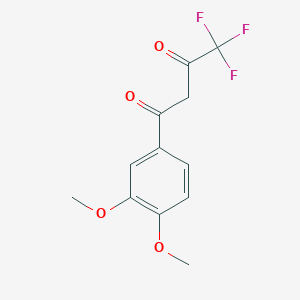
![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)
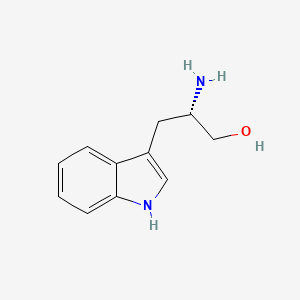
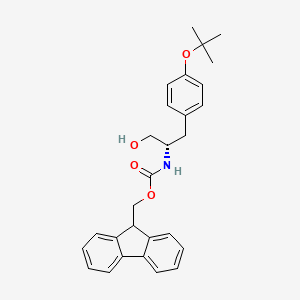
![2-(3,4-Difluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336497.png)
![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)
